molecular formula C14H17NO5S B2963114 N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1396573-89-9

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2963114
CAS No.: 1396573-89-9
M. Wt: 311.35
InChI Key: LADZDQNWBKHUKR-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a substituted benzene ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 2-positions, respectively. The sulfonamide group (-SO₂NH-) is linked to a hydroxyethyl chain bearing a furan-3-yl substituent. Sulfonamides are renowned for their broad biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-10-7-12(19-2)3-4-14(10)21(17,18)15-8-13(16)11-5-6-20-9-11/h3-7,9,13,15-16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADZDQNWBKHUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

Chemical Structure and Properties

The compound features a furan ring , hydroxyethyl group , and a benzenesulfonamide moiety , which contribute to its unique chemical properties. The general structure can be represented as follows:

C18H24N2O4S\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

Key Structural Components

ComponentDescription
Furan RingA five-membered aromatic ring with oxygen.
Hydroxyethyl GroupProvides hydrophilicity and potential reactivity.
Benzenesulfonamide MoietyEnhances solubility and biological activity.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors. The presence of the furan ring allows for potential oxidative reactions, while the sulfonamide group may facilitate binding to proteins, influencing various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, a study reported that compounds structurally similar to this sulfonamide demonstrated significant inhibition of bacterial growth, suggesting potential as an antibiotic agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies have indicated that it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and apoptosis induction.

Case Studies

  • Antibacterial Efficacy : A study conducted on derivatives of benzenesulfonamides found that certain structures led to enhanced antibacterial activity, particularly against resistant strains of bacteria .
  • Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that this compound could reduce viability by inducing apoptosis through caspase activation .

Toxicity and Safety Profile

While promising in terms of efficacy, it is crucial to assess the safety profile of this compound. Toxicological studies are necessary to evaluate any adverse effects associated with its use, particularly in long-term applications.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivityEffective against gram-positive/negative bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines
ToxicityFurther studies required for comprehensive safety assessment

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related sulfonamide derivatives:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name (CAS No.) Molecular Formula Key Substituents/Features Biological/Physical Notes References
Target Compound (Hypothetical) C₁₇H₁₉NO₅S 4-methoxy-2-methylbenzene; hydroxyethyl-furan-3-yl Structural similarity to antimicrobial sulfonamides; hydroxyethyl may enhance solubility
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (N/A) C₁₅H₁₇NO₃S 2-methoxyphenyl; ethyl group Crystallographically characterized; no explicit bioactivity data
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide (566165-25-1) C₁₉H₁₇ClN₂O₅S Chlorine; furan-2-ylmethyl; hydroxy-methylphenyl Potential bioactivity inferred from sulfamoyl and benzamide moieties
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (2034239-56-8) C₁₈H₁₉NO₅S₂ Thiophen-2-yl; furan-3-yl; methoxy-methylbenzene Increased molecular complexity; thiophene may enhance electronic interactions
3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide (2034264-98-5) C₁₇H₁₆ClNO₅S₂ Chlorine; thiophen-2-yl; methoxybenzene Chlorine substituent likely improves electronegativity and binding affinity

Key Observations:

Thiophene incorporation () introduces sulfur atoms, which could modulate electronic properties (e.g., π-acidity) and metabolic stability compared to furan-only analogs .

Structural Diversity :

  • The hydroxyethyl chain in the target compound and derivatives may improve solubility via hydrogen bonding, a critical factor in bioavailability .
  • Methoxy and methyl groups on the benzene ring (common in all compounds) likely contribute to steric and electronic effects, influencing interactions with hydrophobic enzyme pockets .

Synthetic Considerations :

  • Sulfonamide synthesis typically involves sulfonyl chloride intermediates reacting with amines (e.g., ). The hydroxyethyl-furan moiety in the target compound might require specialized protecting-group strategies during synthesis .

Biological Activity Gaps: While sulfonamides are broadly associated with antimicrobial activity (), specific data for the target compound and its analogs (e.g., IC₅₀ values, toxicity profiles) are absent in the provided evidence.

Q & A

Q. What are the key synthetic methodologies for preparing N-(2-(furan-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a furan-derived alcohol (e.g., 2-hydroxymethylfuran derivatives) with a substituted benzenesulfonamide via nucleophilic substitution or condensation reactions. For example, intermediates like (S)-(-)-N-[1-(hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide ( ) highlight the use of hydroxyl-bearing alkyl chains in sulfonamide formation. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., triethylamine) critically impact yield and purity. Impurity profiles must be monitored using HPLC or LC-MS, as side reactions (e.g., over-sulfonation) can arise from excess sulfonyl chloride reagents .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the furan ring (δ 6.3–7.5 ppm for protons), hydroxyethyl group (δ 3.5–4.2 ppm), and sulfonamide NH (δ 5.5–6.0 ppm). Methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.5 ppm) on the benzene ring are also diagnostic .
  • XRD : Crystal structure analysis (e.g., as in ) resolves stereochemistry and hydrogen-bonding networks involving the sulfonamide and hydroxyl groups.
  • HPLC-MS : Ensures purity (>95%) and identifies byproducts like unreacted sulfonyl chlorides or hydrolysis products .

Q. What functional groups in this compound are most reactive, and how do they influence solubility and stability?

The sulfonamide group (electron-withdrawing) enhances stability but reduces solubility in polar solvents. The furan ring (π-electron-rich) may participate in cycloaddition reactions, while the hydroxyethyl group increases hydrophilicity. Methoxy and methyl groups on the benzene ring improve lipid solubility, critical for membrane permeability in biological assays . Stability studies (e.g., pH-dependent degradation) should monitor hydrolysis of the sulfonamide or furan oxidation under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

SAR studies should systematically modify:

  • Furan substituents : Replacing the 3-furyl group with thiophene or pyrrole analogs () could alter π-stacking interactions with biological targets.
  • Sulfonamide linkage : Introducing electron-withdrawing groups (e.g., nitro, as in ) may enhance binding affinity to enzymes like carbonic anhydrase.
  • Hydroxyethyl chain : Stereochemical variations (R vs. S configuration) impact hydrogen-bonding capacity, as seen in chiral sulfonamide intermediates ().
    Biological assays (e.g., enzyme inhibition, antimicrobial activity) should correlate structural changes with efficacy, using docking simulations to predict binding modes .

Q. What crystallographic insights are critical for understanding its molecular interactions?

Single-crystal X-ray diffraction (e.g., ) reveals:

  • Hydrogen-bond networks : The sulfonamide NH often forms hydrogen bonds with carbonyl or methoxy groups, stabilizing the crystal lattice.
  • Torsional angles : The orientation of the furan relative to the benzene ring affects π-π interactions. For example, a dihedral angle >30° may reduce stacking efficiency in protein binding .

Q. How should researchers address contradictions in reported bioactivity data for sulfonamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Impurity profiles : Trace intermediates (e.g., unreacted aldehydes in ) can skew assay results.
  • Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) alter compound solubility and stability.
  • Target selectivity : Sulfonamides may bind off-target proteins (e.g., serum albumin), requiring competitive binding assays to validate specificity .

Q. What computational strategies predict this compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Model blood-brain barrier permeability using logP values (~2.5–3.5, predicted in ) and polar surface area (PSA ~90 Ų).
  • ADMET prediction tools : Software like SwissADME estimates metabolic stability (CYP450 interactions) and toxicity (e.g., Ames test predictions) based on substituent effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods due to potential dust generation ().
  • Waste disposal : Follow EPA guidelines for sulfonamide-containing waste ().

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst ratio) for scalability .
  • Data Validation : Cross-validate NMR/XRD results with computational models (e.g., DFT for NMR chemical shifts) .

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